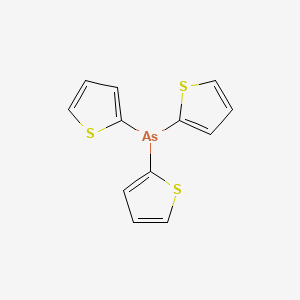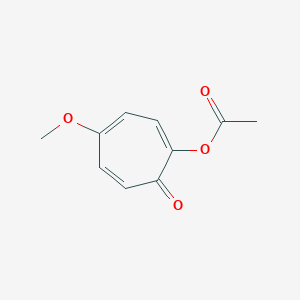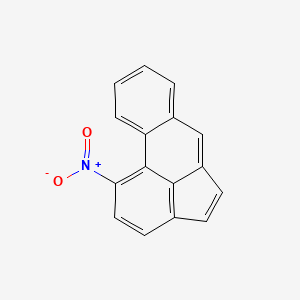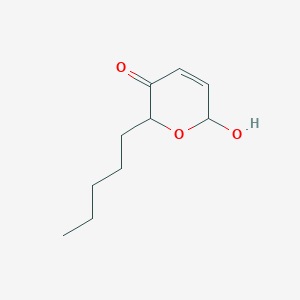
6-Hydroxy-2-pentyl-2H-pyran-3(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-2-pentyl-2H-pyran-3(6H)-one is an organic compound belonging to the class of pyranones. Pyranones are known for their diverse biological activities and are often found in natural products. This compound is characterized by a pyran ring with a hydroxyl group and a pentyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-pentyl-2H-pyran-3(6H)-one can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a pentyl-substituted hydroxy acid, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the pyran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-2-pentyl-2H-pyran-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydropyran derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pentyl-substituted pyranone ketone, while reduction could produce a dihydropyran derivative.
Aplicaciones Científicas De Investigación
6-Hydroxy-2-pentyl-2H-pyran-3(6H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-2-pentyl-2H-pyran-3(6H)-one involves its interaction with specific molecular targets and pathways. For example, its hydroxyl group may form hydrogen bonds with biological molecules, affecting their function. The compound’s structure allows it to interact with enzymes, receptors, or other proteins, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-methyl-2H-pyran-4(3H)-one: Known for its antioxidant properties.
5-Hydroxy-2-methyl-2H-pyran-4(3H)-one: Studied for its antimicrobial activity.
6-Hydroxy-2-ethyl-2H-pyran-3(6H)-one: Investigated for its potential use in flavor and fragrance industries.
Uniqueness
6-Hydroxy-2-pentyl-2H-pyran-3(6H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyranones. Its pentyl side chain can influence its solubility, stability, and interaction with biological targets.
Propiedades
Número CAS |
125473-35-0 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
2-hydroxy-6-pentyl-2H-pyran-5-one |
InChI |
InChI=1S/C10H16O3/c1-2-3-4-5-9-8(11)6-7-10(12)13-9/h6-7,9-10,12H,2-5H2,1H3 |
Clave InChI |
SSNIKVRJASRLNC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1C(=O)C=CC(O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


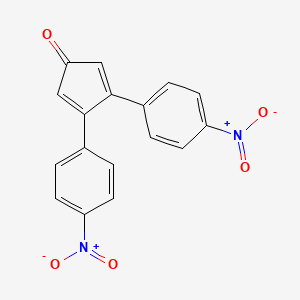
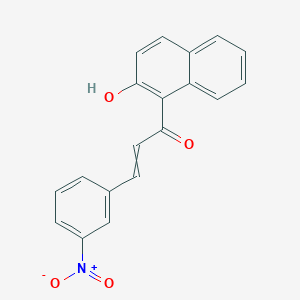
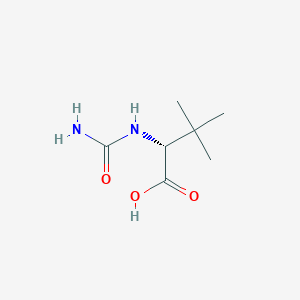

![2-Methyl-1-nitro-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14297628.png)
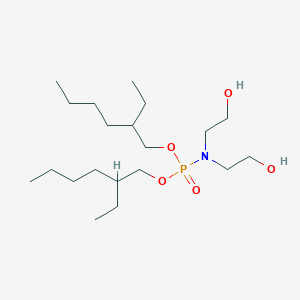


![Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14297661.png)
